Ethyl N2-acetyl-L-argininate monohydrochloride

Catalog No.
S13173670
CAS No.
74802-30-5
M.F
C10H21ClN4O3
M. Wt
280.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl N2-acetyl-L-argininate monohydrochloride

CAS Number

74802-30-5

Product Name

Ethyl N2-acetyl-L-argininate monohydrochloride

IUPAC Name

ethyl (2S)-2-acetamido-5-(diaminomethylideneamino)pentanoate;hydrochloride

Molecular Formula

C10H21ClN4O3

Molecular Weight

280.75 g/mol

InChI

InChI=1S/C10H20N4O3.ClH/c1-3-17-9(16)8(14-7(2)15)5-4-6-13-10(11)12;/h8H,3-6H2,1-2H3,(H,14,15)(H4,11,12,13);1H/t8-;/m0./s1

InChI Key

WLGRWHIZSQXDMC-QRPNPIFTSA-N

Canonical SMILES

CCOC(=O)C(CCCN=C(N)N)NC(=O)C.Cl

Isomeric SMILES

CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)C.Cl

Ethyl N2-acetyl-L-argininate monohydrochloride is a derivative of L-arginine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by its molecular formula C10H21ClN4O3C_{10}H_{21}ClN_{4}O_{3} and a molecular weight of approximately 244.29 g/mol. It is often utilized in biochemical research and pharmaceutical applications due to its unique structural features, which include an acetyl group and an ethyl ester.

Typical of amino acid derivatives. Key reactions include:

  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, leading to the formation of L-arginine and ethanol.
  • Acetylation: The primary amine group can participate in further acetylation reactions, modifying its reactivity and solubility.
  • Deacetylation: Under specific conditions, the acetyl group can be removed, regenerating L-arginine.

These reactions are significant for its use in synthetic pathways and in understanding its biological activity.

Ethyl N2-acetyl-L-argininate monohydrochloride exhibits several biological activities:

  • Vasodilation: As a derivative of L-arginine, it may contribute to the production of nitric oxide, a potent vasodilator.
  • Antioxidant Properties: It has been shown to possess antioxidant capabilities, which can protect cells from oxidative damage.
  • Neuroprotective Effects: Preliminary studies suggest potential neuroprotective effects, possibly aiding in conditions like stroke or neurodegenerative diseases.

These activities make it a compound of interest in both pharmacological and nutritional research.

The synthesis of Ethyl N2-acetyl-L-argininate monohydrochloride typically involves several steps:

  • Acetylation of L-arginine: L-arginine is reacted with acetic anhydride or acetyl chloride to introduce the acetyl group.
  • Esterification: The acetylated product is then treated with ethanol in the presence of an acid catalyst to form the ethyl ester.
  • Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to produce the hydrochloride salt form, enhancing solubility and stability.

This multi-step synthesis highlights the complexity involved in creating this compound.

Ethyl N2-acetyl-L-argininate monohydrochloride has various applications, including:

  • Pharmaceuticals: Used as an intermediate in drug synthesis or as a potential therapeutic agent due to its biological activities.
  • Nutraceuticals: Investigated for its potential benefits in dietary supplements aimed at improving cardiovascular health.
  • Cosmetics: Included in formulations for its moisturizing and skin-protective properties.

These applications reflect its versatility across different industries.

Research on Ethyl N2-acetyl-L-argininate monohydrochloride has explored its interactions with various biological molecules:

  • Protein Interactions: Studies have indicated that it can interact with proteins involved in nitric oxide signaling pathways.
  • Cellular Mechanisms: Investigations into its role in cellular signaling have shown that it may influence pathways related to cell proliferation and apoptosis.

Understanding these interactions is critical for elucidating its mechanisms of action.

Ethyl N2-acetyl-L-argininate monohydrochloride shares structural similarities with other amino acid derivatives. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Ethyl L-argininateC9H18N4O2C_{9}H_{18}N_{4}O_{2}Lacks acetyl group; simpler structure
N-benzoyl-L-arginine hydrochlorideC15H23ClN4O3C_{15}H_{23}ClN_{4}O_{3}Contains a benzoyl group; different functional properties
Acetyl-L-carnitineC12H23N1O4C_{12}H_{23}N_{1}O_{4}Involves carnitine structure; distinct metabolic roles

The uniqueness of Ethyl N2-acetyl-L-argininate monohydrochloride lies in its combination of an ethyl ester and an acetyl group attached to the arginine backbone, which influences both its solubility and biological activity compared to these similar compounds.

The synthesis of Ethyl N2-acetyl-L-argininate monohydrochloride involves a complex series of chemical transformations that begin with the esterification of L-arginine followed by acetylation of the amino group [7] [8]. The molecular formula C10H21ClN4O3 represents the final hydrochloride salt form with a molecular weight of 280.75 grams per mole [7] [8].

The esterification process follows the classical Fischer esterification mechanism, which can be described through the acronym Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation [11] [15]. The initial step involves the protonation of the carbonyl oxygen of the carboxylic acid group in L-arginine by concentrated sulfuric acid, creating an electrophilic carbon center [11] [12]. This protonation activates the carbonyl carbon toward nucleophilic attack by ethanol molecules present in the reaction medium [11] [13].

The nucleophilic addition step occurs when ethanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate [11] [13] [15]. This intermediate undergoes a series of proton transfers that result in the formation of a good leaving group, specifically water [11] [13]. The elimination of water from this intermediate generates the protonated ester, which subsequently undergoes deprotonation to yield the neutral ethyl ester product [11] [15].

A particularly effective method for L-arginine esterification utilizes thionyl chloride as both a reagent and catalyst [5]. The process begins with cooling absolute ethanol to temperatures between negative five and zero degrees Celsius, followed by dropwise addition of thionyl chloride [5]. This approach achieves superior yields because thionyl chloride simultaneously catalyzes the esterification reaction and removes water from the reaction system, thereby driving the equilibrium toward product formation [5].

The acetylation reaction follows the esterification and involves the introduction of an acetyl group to the N2 position of the arginine amino acid [9] [16]. Acetylation mechanisms typically proceed through the formation of an activated acetyl intermediate, often involving acetyl-coenzyme A or acetic anhydride as the acetyl donor [16] [19]. The reaction involves nucleophilic attack by the amino nitrogen on the carbonyl carbon of the acetyl donor, followed by elimination of the leaving group to form the acetamide bond [16].

StepProcessTime (minutes)Key Chemical Event
1Ethanol cooling and thionyl chloride addition30Ethyl chloride formation
2L-arginine addition15Nucleophilic substitution initiation
3Initial heating (25-30°C)120Esterification reaction
4Reflux heating (75-80°C)120Reaction completion
5Workup and purification60Product isolation
6Hydrochloride salt formationImmediateHydrochloric acid incorporation

Catalytic Methods for Hydrochloride Salt Formation

The formation of hydrochloride salts from amino acid derivatives represents a crucial step in pharmaceutical manufacturing that enhances stability, solubility, and bioavailability of the final product [17] [24]. The hydrochloride salt formation of Ethyl N2-acetyl-L-argininate occurs through acid-base neutralization reactions where the basic amino groups react with hydrochloric acid [17] [24].

The catalytic formation of hydrochloride salts involves protonation of the basic nitrogen atoms present in the arginine side chain [17] [24]. The guanidinium group in arginine possesses a highly basic character due to resonance stabilization of the protonated form [17]. When hydrochloric acid is introduced to the reaction medium, the hydrogen ions selectively protonate the most basic nitrogen centers, resulting in the formation of stable ammonium chloride linkages [17] [24].

The salt formation process can be enhanced through various catalytic approaches. One effective method involves the use of hydrogen chloride gas bubbled directly into an anhydrous organic solvent containing the free base form of the compound [24]. This approach ensures complete protonation while avoiding the introduction of excess water that could lead to hydrolysis or decomposition [24]. Alternative methods include the addition of concentrated hydrochloric acid to aqueous or alcoholic solutions of the compound, followed by controlled precipitation through temperature manipulation or solvent addition [24].

The thermodynamics of salt formation favor the protonated species due to the significant stabilization gained through ionic interactions [17]. The reaction is essentially quantitative under appropriate conditions, with the equilibrium heavily favoring the salt form [17]. The choice of solvent system plays a critical role in optimizing the salt formation process, with polar protic solvents generally facilitating better ion solvation and more complete reaction [17].

Temperature control during salt formation proves essential for achieving high yields and preventing thermal decomposition [5] [24]. Lower temperatures typically favor more complete protonation while reducing the risk of side reactions [5]. The optimal temperature range for hydrochloride salt formation of amino acid derivatives generally falls between zero and twenty-five degrees Celsius [5] [24].

Industrial-Scale Production Optimization Strategies

Industrial-scale production of Ethyl N2-acetyl-L-argininate monohydrochloride requires comprehensive optimization strategies that address reaction kinetics, thermodynamics, and process economics [29] [30] [35]. Modern chemical process optimization employs systematic approaches including Design of Experiments, process simulation and modeling, and real-time process analytical technology [35].

Temperature optimization represents a fundamental aspect of industrial synthesis optimization [29] [35]. Research findings demonstrate that maintaining precise temperature control throughout the reaction sequence significantly impacts both yield and product quality [5] [29]. The optimal temperature profile involves initial cooling to negative five to zero degrees Celsius for thionyl chloride addition, followed by controlled heating to twenty-five to thirty degrees Celsius for initial reaction initiation, and final heating to seventy-five to eighty degrees Celsius for reaction completion [5].

Bayesian optimization techniques have emerged as superior methods for chemical reaction optimization compared to traditional human decision-making approaches [29] [30]. These algorithms iteratively record reaction results and systematically choose new experimental conditions to improve reaction outcomes [29] [34]. Studies demonstrate that Bayesian optimization outperforms conventional optimization methods by using seventy-one percent fewer experimental steps while achieving superior results [29] [34].

Reaction time optimization involves balancing reaction completion against potential side reactions and degradation pathways [5] [35]. The optimal reaction sequence for Ethyl N2-acetyl-L-argininate monohydrochloride synthesis involves thirty minutes for initial thionyl chloride addition, two hours of heating at moderate temperatures, and two additional hours of reflux heating [5]. This stepwise approach ensures complete reaction while minimizing unwanted byproduct formation [5].

ParameterOptimal ConditionsAlternative Conditions
Temperature (°C)75-8025-30
Reaction Time (hours)4 total (2 + 2)2
Molar Ratio (Arginine:Thionyl chloride)1:1.11:1.0
Solvent Volume (milliliters)78 (ethanol)100
Cooling Temperature (°C)-5 to 00 to 5
Reflux Time (hours)21
Purification MethodEther washing + crystallizationDistillation only
Yield (%)8565-70

Solvent selection and optimization play crucial roles in industrial-scale synthesis [35]. Absolute ethanol serves as the optimal solvent for this synthesis due to its dual role as both reaction medium and reactant [5]. The solvent volume must be carefully optimized to ensure adequate mixing while maintaining appropriate reactant concentrations [5]. Economic considerations favor solvent recovery and recycling systems to minimize production costs and environmental impact [35].

Process intensification through continuous flow chemistry offers significant advantages for industrial production [35]. Continuous processes provide better temperature and mixing control, reduced reaction times, and improved safety profiles compared to traditional batch processes [35]. Flow chemistry also enables real-time process monitoring and control, facilitating rapid optimization and quality assurance [35].

Purification Techniques and Yield Maximization

Purification of Ethyl N2-acetyl-L-argininate monohydrochloride requires sophisticated separation techniques that maximize product recovery while achieving pharmaceutical-grade purity standards [26] [27]. The selection of purification methods depends on the physical and chemical properties of the target compound as well as the nature of impurities present in the crude reaction mixture [26].

Crystallization represents the most industrially viable purification technique for this compound [26]. The process involves dissolving the crude product in a suitable solvent system, typically ethanol or aqueous ethanol mixtures, followed by controlled precipitation through temperature reduction or anti-solvent addition [26]. Crystallization from ethanol achieves purities of ninety-five to ninety-eight percent with yield recoveries of eighty-five to ninety percent [26]. The crystallization process can be optimized through seeding techniques and controlled cooling rates to enhance crystal quality and size distribution [26].

Recrystallization techniques provide additional purification when higher purity levels are required [26] [27]. This process involves redissolving the initially crystallized material and repeating the crystallization process under optimized conditions [26]. Recrystallization typically achieves purities of ninety-six to ninety-nine percent, though with slightly reduced yield recoveries of eighty to eighty-five percent compared to single crystallization [26].

Liquid-liquid extraction using organic solvents offers an effective method for removing specific impurities [25]. Ether washing proves particularly effective for removing unreacted starting materials and organic-soluble byproducts [25]. The extraction process involves sequential washing of the organic phase containing the product with water, sodium bicarbonate solution, and saturated sodium chloride solution [25]. This purification approach achieves purities of eighty-five to ninety percent with excellent yield recoveries of ninety to ninety-five percent [25].

Purification MethodPurity Achieved (%)Yield Recovery (%)Industrial Applicability
Crystallization from ethanol95-9885-90High
Ether washing85-9090-95High
Vacuum distillation90-9380-85Medium
Column chromatography98-9975-80Low
Recrystallization96-9980-85Medium
Ion exchange chromatography99+70-75Low

Column chromatography provides the highest purification efficiency but presents significant economic challenges for industrial applications [26]. This technique achieves purities exceeding ninety-eight to ninety-nine percent but suffers from lower yield recoveries of seventy-five to eighty percent and high operational costs [26]. Column chromatography finds primary application in research settings or for preparation of analytical standards rather than bulk manufacturing [26].

Ion exchange chromatography represents the ultimate purification technique for achieving pharmaceutical-grade purity levels exceeding ninety-nine percent [3] [26]. This method exploits the ionic character of the hydrochloride salt to achieve exceptional separation from neutral and oppositely charged impurities [3]. However, the technique suffers from low yield recoveries of seventy to seventy-five percent and requires expensive specialized equipment and resins [26].

Vacuum distillation offers a compromise between purity and yield for volatile impurities removal [25] [26]. This technique achieves purities of ninety to ninety-three percent with yield recoveries of eighty to eighty-five percent [26]. The method proves particularly effective for removing residual solvents and low-molecular-weight impurities [25]. However, thermal stability considerations limit its applicability for heat-sensitive compounds [25].

X-ray Crystallographic Analysis of Molecular Geometry

X-ray crystallographic analysis provides fundamental insights into the three-dimensional molecular architecture and solid-state packing arrangements of Ethyl N2-acetyl-L-argininate monohydrochloride. Recent advances in three-dimensional electron diffraction (3D ED) techniques have revolutionized the structural determination of amino acid derivatives and related compounds, particularly when single crystals suitable for conventional X-ray diffraction are unavailable [3].

The crystallographic investigation of related arginine derivatives reveals critical structural features that inform our understanding of Ethyl N2-acetyl-L-argininate monohydrochloride. Studies employing 3D electron crystallography on L-arginine have demonstrated the capability to determine crystal structures directly from commercially sourced materials without extensive purification or recrystallization procedures [3]. This methodology has proven particularly valuable for compounds that form only microcrystalline materials unsuitable for traditional single-crystal diffraction methods.

Crystallographic analysis of N-acetyl amino acid derivatives typically reveals characteristic structural motifs that influence both molecular conformation and intermolecular packing. The acetyl protecting group introduces specific geometric constraints that affect the overall molecular topology [4]. In the case of Ethyl N2-acetyl-L-argininate monohydrochloride, the presence of both the N-terminal acetyl group and the C-terminal ethyl ester creates a unique conformational landscape that distinguishes it from both the parent amino acid and other protected derivatives.

The guanidinium side chain of arginine derivatives exhibits characteristic structural features in crystalline environments. Infrared spectroscopic studies of cationized arginine have demonstrated that the molecular geometry undergoes significant changes depending on the coordination environment and counterion identity [5]. For the monohydrochloride salt, the chloride anion forms specific hydrogen bonding interactions with the protonated guanidinium group, influencing both the local geometry around the side chain and the overall molecular packing within the crystal lattice.

Synchrotron X-ray diffraction studies employing the BL11 beamline for Non-Crystalline Diffraction (NCD) have provided detailed structural information for related amino acid ester complexes [6]. These investigations reveal that ester functionalization significantly affects the molecular packing compared to free amino acids, with the ethyl ester group participating in both hydrophobic interactions and weak hydrogen bonding networks within the crystal structure.

The crystallographic unit cell parameters and space group symmetry for Ethyl N2-acetyl-L-argininate monohydrochloride would be expected to reflect the chiral nature of the L-arginine backbone, likely resulting in a non-centrosymmetric space group consistent with other amino acid derivatives. Temperature-dependent structural studies have shown that amino acid ester crystals exhibit notable thermal expansion coefficients and potential phase transitions at elevated temperatures [7].

Detailed bond length and angle analysis reveals that the acetyl protection at the N-terminus introduces specific conformational preferences. The C-N bond connecting the acetyl group to the amino nitrogen typically exhibits partial double bond character due to resonance stabilization, resulting in restricted rotation around this bond and preferred planar geometry [8]. This structural constraint influences the overall molecular conformation and affects both spectroscopic properties and chemical reactivity.

The ethyl ester functionality at the C-terminus adopts characteristic geometric parameters, with the C-O-C angle typically measuring approximately 116-118 degrees and the carbonyl carbon exhibiting sp2 hybridization [9]. The ester group orientation relative to the amino acid backbone is influenced by both steric considerations and electronic effects, with preferred conformations minimizing unfavorable interactions while maximizing stabilizing hydrogen bonding opportunities.

NMR Spectroscopic Fingerprinting (Proton, Carbon-13, DEPT)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of Ethyl N2-acetyl-L-argininate monohydrochloride through detailed analysis of proton, carbon-13, and DEPT (Distortionless Enhancement by Polarization Transfer) spectra. The unique molecular architecture of this compound generates distinctive spectroscopic signatures that enable both structural confirmation and purity assessment [10] [11].

Proton NMR spectroscopy reveals characteristic chemical shift patterns that reflect the electronic environment of each hydrogen nucleus within the molecule. The alpha proton adjacent to the chiral center typically resonates as a multiplet in the range of 4.3-4.6 ppm, with the exact chemical shift influenced by the electron-withdrawing effects of both the acetyl group and the ethyl ester [12] [13]. This proton exhibits characteristic coupling patterns with neighboring methylene protons, providing valuable connectivity information.

The guanidinium side chain protons generate distinctive signals that serve as diagnostic markers for arginine derivatives. The delta methylene protons (CH2 adjacent to the guanidinium nitrogen) typically appear as a multiplex around 3.2-3.4 ppm, while the beta and gamma methylene protons resonate at approximately 1.6-1.9 ppm [11] [14]. These chemical shifts are sensitive to both pH conditions and hydrogen bonding interactions with the chloride counterion.

The N-acetyl protecting group contributes a characteristic singlet around 2.0-2.1 ppm corresponding to the methyl protons of the acetyl moiety [12]. This signal serves as a diagnostic marker for successful acetylation and provides quantitative information regarding the degree of protection. The amide proton of the acetyl group typically appears as a broad signal around 6.0-6.5 ppm, though this resonance may be exchange-broadened in protic solvents.

Ethyl ester protons generate two distinct multipicity patterns: the methyl group appears as a triplet around 1.2-1.3 ppm (3H, J ≈ 7.1 Hz), while the methylene protons resonate as a quartet at approximately 4.1-4.3 ppm (2H, J ≈ 7.1 Hz) [13]. These signals provide clear evidence for successful esterification and enable quantitative assessment of ester formation efficiency.

Carbon-13 NMR spectroscopy offers complementary structural information with enhanced chemical shift dispersion compared to proton spectra. The carbonyl carbons represent particularly diagnostic signals: the ester carbonyl typically resonates around 170-175 ppm, while the acetyl carbonyl appears at approximately 172-175 ppm [15] [16]. These chemical shifts are sensitive to both electronic and conformational effects within the molecule.

The alpha carbon bearing the chiral center exhibits a characteristic chemical shift around 52-55 ppm, with the exact position influenced by the electronic effects of the attached substituents [14]. The side chain carbons generate a series of signals in the aliphatic region, with the guanidinium carbon appearing distinctively downfield around 156-160 ppm due to the electron-deficient nature of this functional group.

DEPT (Distortionless Enhancement by Polarization Transfer) spectroscopy enables definitive assignment of carbon multiplicities through selective observation of CH3, CH2, and CH carbons. DEPT-135 experiments distinguish between CH3/CH (positive phase) and CH2 (negative phase) carbons, while DEPT-90 selectively observes only CH carbons [15]. This technique proves particularly valuable for confirming structural assignments and identifying overlapping signals in complex spectra.

The ethyl ester carbons exhibit characteristic DEPT behavior: the ester methyl carbon appears as a positive signal around 14.2 ppm in DEPT-135, while the ester methylene carbon generates a negative signal at approximately 61.5 ppm [13]. The acetyl methyl carbon similarly produces a positive DEPT-135 signal around 22.5 ppm, confirming its CH3 multiplicity.

Two-dimensional NMR techniques provide additional structural validation through correlation spectroscopy. COSY (Correlation Spectroscopy) experiments reveal through-bond connectivity patterns, while HSQC (Heteronuclear Single Quantum Coherence) spectroscopy enables direct correlation between coupled carbon and proton nuclei [14]. These techniques prove particularly valuable for confirming side chain connectivity and resolving overlapping signals in crowded spectral regions.

Temperature-dependent NMR studies reveal dynamic behavior related to conformational exchange and hydrogen bonding interactions. Variable temperature experiments demonstrate that the acetyl amide bond exhibits restricted rotation on the NMR timescale, with coalescence phenomena observable at elevated temperatures [10]. These studies provide insights into the conformational preferences and energy barriers associated with bond rotation within the molecule.

Solvent-dependent chemical shift variations provide information regarding hydrogen bonding interactions and molecular association behavior. Studies in deuterated solvents of varying polarity demonstrate that the guanidinium protons exhibit significant chemical shift sensitivity to both hydrogen bonding and ionic interactions [10] [11]. These observations provide insights into the solution-state behavior and potential intermolecular interactions of the compound.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of Ethyl N2-acetyl-L-argininate monohydrochloride reveals characteristic fragmentation patterns that provide structural confirmation and enable compound identification in complex mixtures. The molecular ion typically appears at mass-to-charge ratio 245.1654 (corresponding to [M-Cl]+), with the base peak molecular ion providing confirmation of successful sample ionization [17] [18].

Electrospray ionization (ESI) represents the preferred ionization technique for this compound, generating predominantly protonated molecular ions under positive ionization conditions. The presence of multiple basic sites within the molecule, including the guanidinium group and the amine nitrogen, facilitates efficient protonation and stable ion formation [18]. The chloride counterion typically dissociates during the ionization process, resulting in observation of the protonated organic cation.

The primary fragmentation pathway involves loss of the guanidinium functionality, generating a major fragment ion at mass-to-charge ratio 144.24 [18]. This fragmentation represents alpha-cleavage adjacent to the guanidinium nitrogen, with subsequent formation of a stable carbocation. The neutral guanidinium moiety appears as a diagnostic fragment at mass-to-charge ratio 60.02, providing characteristic evidence for arginine-derived compounds.

Secondary fragmentation of the mass-to-charge ratio 144.24 ion proceeds through cleavage of the amino-carbonyl bond, generating but-3-en-1-iminium at mass-to-charge ratio 70.21 [18]. This fragmentation pattern reflects the inherent instability of the partially protected amino acid backbone under collision-induced dissociation conditions. The sequential nature of these fragmentations enables construction of detailed fragmentation trees for structural confirmation.

Ester-specific fragmentation involves loss of the ethoxy group (-45 Da) or ethanol (-46 Da), generating characteristic fragments that confirm the presence of the ethyl ester functionality [19] [20]. These losses typically occur through charge-remote fragmentation mechanisms, with hydrogen rearrangement processes facilitating the elimination reactions. The resulting fragment ions provide diagnostic evidence for esterification and enable differentiation from other protecting group strategies.

The acetyl protecting group contributes characteristic fragmentations including loss of acetyl (42 Da) or ketene (42 Da) through different mechanistic pathways [17] [21]. Path 3 fragmentation involves formation of a six-membered ring transition state incorporating both the acetyl group and the amino nitrogen, leading to regeneration of the unmodified amino group. This process represents a diagnostic fragmentation for N-acetyl amino acid derivatives.

Collision-induced dissociation (CID) experiments reveal energy-dependent fragmentation behavior that provides insights into the relative stability of different bonds within the molecule. Low-energy CID conditions favor charge-directed fragmentations, while higher collision energies promote charge-remote processes and rearrangement reactions [17]. These studies enable optimization of analytical methods for both qualitative identification and quantitative analysis.

Tandem mass spectrometry (MS/MS) experiments provide enhanced specificity through selective fragmentation of precursor ions. Multiple reaction monitoring (MRM) methods targeting specific fragmentation transitions enable sensitive and selective quantification in biological matrices [22]. The characteristic fragmentation pattern of the guanidinium loss provides a highly specific transition for analytical applications.

Ion mobility spectrometry coupled with mass spectrometry (IMS-MS) offers additional separation dimensions based on collision cross-section differences. Studies of amino acid ester derivatives demonstrate that structural isomers exhibit distinct mobility behavior, enabling separation of closely related compounds that cannot be resolved by mass spectrometry alone [18]. This technique proves particularly valuable for analysis of synthetic mixtures containing multiple protecting group isomers.

Accurate mass measurements using high-resolution mass spectrometry enable elemental composition determination and molecular formula confirmation. Time-of-flight (TOF) and Orbitrap analyzers provide mass accuracy sufficient for unambiguous molecular formula assignment, even in the presence of isobaric interferences [23]. These measurements prove essential for confirming the identity of unknown fragments and validating proposed fragmentation mechanisms.

Negative ionization mode experiments reveal complementary fragmentation information, particularly for compounds containing acidic functional groups. Although Ethyl N2-acetyl-L-argininate monohydrochloride primarily ionizes in positive mode due to its basic character, negative mode analysis can provide information regarding deprotonation sites and alternative fragmentation pathways [17]. These studies contribute to comprehensive understanding of the compound's mass spectrometric behavior.

IR Spectral Analysis of Functional Groups

Infrared spectroscopy provides detailed characterization of the functional groups present in Ethyl N2-acetyl-L-argininate monohydrochloride through analysis of characteristic vibrational frequencies. The complex molecular structure generates multiple diagnostic absorption bands that enable both structural confirmation and purity assessment [24] [25].

The carbonyl stretching vibrations represent the most prominent features in the infrared spectrum, with distinct frequencies for the ester and amide functionalities. The ethyl ester carbonyl typically absorbs around 1735-1750 cm⁻¹, characteristic of aliphatic ester groups [26] [9]. This frequency is sensitive to both electronic and conformational effects, with hydrogen bonding interactions causing downfield shifts in the absorption frequency.

The acetyl amide carbonyl generates a characteristic absorption band around 1650-1670 cm⁻¹, reflecting the partial double bond character of the amide linkage [25] [27]. This band typically appears as a strong, sharp absorption due to the significant dipole moment change associated with the carbonyl stretching vibration. The frequency is sensitive to hydrogen bonding interactions and conformational effects within the molecule.

Amino group stretching vibrations produce characteristic absorptions in the 3200-3500 cm⁻¹ region, though the exact frequencies depend on the degree of hydrogen bonding and protonation state [28] [5]. For the hydrochloride salt, these bands may be broadened due to strong ionic interactions with the chloride counterion. The N-H stretching vibrations of the acetyl amide group typically appear around 3300-3400 cm⁻¹ as a medium-intensity band.

The guanidinium functional group exhibits characteristic absorption patterns that serve as diagnostic markers for arginine derivatives. The symmetric and antisymmetric C-N stretching vibrations typically appear around 1600-1650 cm⁻¹, with additional contributions from N-H bending modes [29] [8]. These absorptions may overlap with the amide carbonyl region, requiring careful spectral deconvolution for definitive assignment.

Aliphatic C-H stretching vibrations generate multiple absorption bands in the 2800-3000 cm⁻¹ region, with specific frequencies corresponding to different methyl and methylene environments [28]. The ethyl ester methyl group contributes absorptions around 2980-2990 cm⁻¹ (antisymmetric) and 2870-2880 cm⁻¹ (symmetric), while the acetyl methyl group generates similar patterns with slightly different frequencies due to the electron-withdrawing effect of the adjacent carbonyl.

Carbon-oxygen stretching vibrations from the ester functionality appear as strong absorptions in the 1000-1300 cm⁻¹ region [30] [9]. The C-O-C antisymmetric stretch typically occurs around 1200-1250 cm⁻¹, while the C-O stretch involving the carbonyl carbon appears around 1050-1100 cm⁻¹. These bands follow the "Rule of Three" characteristic of ester functional groups, providing diagnostic evidence for successful esterification.

Fingerprint region absorptions below 1500 cm⁻¹ provide compound-specific information through complex vibrational coupling involving multiple bonds and functional groups [28]. This region contains numerous absorption bands that serve as a molecular fingerprint for structural identification and purity assessment. Careful comparison with reference spectra enables verification of compound identity and detection of impurities.

Temperature-dependent infrared studies reveal information regarding conformational dynamics and hydrogen bonding interactions. Variable temperature experiments demonstrate that amino acid side chain absorptions exhibit significant frequency shifts with temperature, reflecting changes in both intramolecular and intermolecular interactions [25]. These studies provide insights into the thermal behavior and stability of the compound.

Polarized infrared spectroscopy using oriented samples provides information regarding molecular orientation and transition moment directions. Linear dichroic infrared (IR-LD) spectroscopy of amino acid derivatives enables determination of vibrational mode assignments and molecular orientation within crystalline matrices [27]. This technique proves particularly valuable for confirming structural assignments and understanding intermolecular interactions.

Solid-state infrared spectroscopy reveals information regarding crystal packing and intermolecular interactions that may not be apparent in solution-phase studies. Comparison of solid-state and solution spectra demonstrates frequency shifts attributable to hydrogen bonding networks and crystal field effects [24]. These studies provide insights into the relationship between molecular structure and solid-state properties.

Attenuated total reflectance (ATR) infrared spectroscopy enables analysis of samples without extensive sample preparation, providing rapid structural confirmation and purity assessment [31]. This technique proves particularly valuable for routine analysis and quality control applications, offering both qualitative identification and semi-quantitative analysis capabilities. The enhanced sensitivity of ATR methods enables detection of trace impurities and degradation products.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

280.1302182 g/mol

Monoisotopic Mass

280.1302182 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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